molecular formula C18H20N2O2 B2527089 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097925-93-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No. B2527089
CAS RN: 2097925-93-2
M. Wt: 296.37
InChI Key: ILCIJICYUYPTJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of various substituted phenyl acetamides used 3-fluoro-4-cyanophenol as a primary compound . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be orthorhombic with specific unit cell parameters . The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was also elucidated using X-ray diffraction analysis . These studies provide a framework for understanding the molecular structure of related acetamide compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide." However, they do discuss the reactivity of similar compounds. For instance, cyclometalated platinum(II) acetylide complexes were studied for their oxidative and reductive quenching behaviors . These insights into the reactivity of acetamide derivatives could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are explored through various studies. The electrochemical properties of cyclometalated platinum(II) acetylide complexes were examined using cyclic voltammetry . The pharmacological properties of N-phenoxypropylacetamide derivatives, which exhibited antiulcer activity, were also investigated . These findings contribute to a broader understanding of the properties that could be expected from similar acetamide compounds.

Scientific Research Applications

Chemical Mediators and Patent Ductus Arteriosus One study focused on the beneficial effects of acetaminophen, a related compound, on the chemical mediators involved in the closure of the patent ductus arteriosus (PDA). This research highlighted acetaminophen's selective inhibition of cyclooxygenase (COX) activities, particularly in the brain, by modulating prostaglandin synthesis. This mechanism also plays a role in the vascular modulator effect observed on the closure of PDA, especially in premature newborns, potentially by decreasing prostaglandin production (Cinteză et al., 2018).

Metabolism and Enzyme Interaction Another aspect of scientific research investigates the metabolism of acetaminophen and its interaction with various enzyme families, including cytochrome P450 (CYP), COX, and nitric oxide synthase (NOS). These interactions may produce reactive oxygen species (ROS), influencing the drug's analgesic and antipyretic effects. Studies have explored how acetaminophen affects prostacyclin, thromboxane, nitric oxide (NO), and oxidative stress in humans, providing insight into its complex pharmacological interactions (Trettin et al., 2014).

Environmental Exposure to Insecticides Research on neonicotinoid insecticides has revealed that following exposure, these compounds are metabolized in human bodies, leading to the presence of specific metabolites in urine. This highlights the environmental exposure of humans to such compounds, which can be indirectly linked to substances like N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide through their chemical behavior and metabolic pathways. Studies recommend including specific metabolites in biomonitoring efforts to gain a clearer understanding of human exposure to these insecticides (Song et al., 2020).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-11-14-6-9-16(19-10-14)15-7-8-15/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCIJICYUYPTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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